![molecular formula C21H16BrN5O2S2 B2758071 3-((4-bromophenyl)sulfonyl)-N-phenethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892748-13-9](/img/structure/B2758071.png)
3-((4-bromophenyl)sulfonyl)-N-phenethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through multi-step processes involving reactions like cyclization and substitution .Molecular Structure Analysis
The molecular structure of similar compounds often involves complex ring structures with various functional groups attached. These can include phenyl rings, sulfonyl groups, and amine groups .Chemical Reactions Analysis
The chemical reactions involving these types of compounds can be quite complex and are often influenced by factors like temperature, solvent, and the presence of catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely. Some general properties observed in similar compounds include solid state at room temperature and solubility in common organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Study
A number of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines were synthesized to evaluate their binding affinity and inhibition ability against serotonin 5-HT6 receptor. These compounds showed significant selectivity as 5-HT6 receptor ligands, with one showing an IC50 of 29.0 nM in functional assays, and another demonstrating the greatest affinity in a 5-HT6 receptor radioligand binding assay with a Ki of 1.7 nM (Ivachtchenko et al., 2010).
Regioselective Synthesis and Computational Analysis
The study on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine, triazolo[1,5-a]pyrimidine, and other fused heterocycles incorporating phenylsulfonyl moiety was performed. This work also included ab initio quantum chemical calculations to confirm the regioselectivity of cyclocondensation reactions, contributing to understanding the chemical behavior of such compounds (Salem et al., 2015).
Analgesic and Anti-inflammatory Evaluation
A series of pyrazolo[1,5-a]pyrimidine, triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazole ring systems incorporating phenylsulfonyl moiety were synthesized and evaluated for their analgesic and anti-inflammatory activities. The studies showed that specific derivatives exhibited significant activity, surpassing that of reference drugs in some cases, which suggests potential pharmaceutical applications (Shaaban et al., 2008).
Antimicrobial Activity of Fused Heterocyclic Systems
A novel study synthesized and evaluated the antimicrobial activity of compounds based on pyrazolo[1,5-a]pyrimidine and other fused heterocycles. These compounds demonstrated effective antimicrobial properties against various microbial strains, highlighting their potential in developing new antimicrobial agents (Abunada et al., 2008).
Wirkmechanismus
Target of Action
The compound, also known as 10-(4-bromobenzenesulfonyl)-N-(2-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine, primarily targets the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the rapid and passive transport of urea across the cell membrane, playing a crucial role in the urinary concentration mechanism .
Mode of Action
This compound acts as a reversible inhibitor of UT-B . It interacts with an intracellular site on UT-B in a urea-competitive manner . This interaction inhibits the influx of urea through UT-B, thereby affecting the urinary concentration mechanism .
Biochemical Pathways
The inhibition of UT-B disrupts the urea cycle, a series of biochemical reactions that produce urea from ammonia. This disruption can lead to a decrease in the maximum urinary concentration and an increase in urination volume
Pharmacokinetics
It is soluble in dmso , suggesting that it may have good bioavailability
Result of Action
The primary result of the compound’s action is a decrease in the maximum urinary concentration and an increase in urination volume . This occurs due to the inhibition of urea transport through UT-B .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
10-(4-bromophenyl)sulfonyl-N-(2-phenylethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN5O2S2/c22-15-6-8-16(9-7-15)31(28,29)21-20-24-19(23-12-10-14-4-2-1-3-5-14)18-17(11-13-30-18)27(20)26-25-21/h1-9,11,13H,10,12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRILGVQCEUUWKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.